Cas no 39106-79-1 (Methyl 2-methoxy-4-nitrobenzoate)
Methyl 2-methoxy-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-methoxy-4-nitrobenzoate
- 2-Methoxy-4-nitro-benzoesaeure-methylester
- 2-methoxy-4-nitrobenzoic acid methyl ester
- 4-carbomethoxy-3-methoxynitrobenzene
- DB-119366
- AB10293
- doi:10.14272/TVOXZWILIMTOIT-UHFFFAOYSA-N
- 39106-79-1
- AKOS005147346
- Methyl2-methoxy-4-nitrobenzoate
- BS-49789
- 2-methoxy-4-nitro-benzoic acid methyl ester
- 10.14272/TVOXZWILIMTOIT-UHFFFAOYSA-N
- TVOXZWILIMTOIT-UHFFFAOYSA-N
- DTXSID60445039
- SCHEMBL656472
- MFCD11041296
-
- MDL: MFCD11041296
- Inchi: 1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3
- InChI Key: TVOXZWILIMTOIT-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1C(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 211.04800
- Monoisotopic Mass: 211.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.294
- Boiling Point: 350.745°C at 760 mmHg
- Flash Point: 168.345°C
- Refractive Index: 1.541
- PSA: 81.35000
- LogP: 1.91320
Methyl 2-methoxy-4-nitrobenzoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 2-methoxy-4-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D242142-50g |
Methyl 2-methoxy-4-nitrobenzoate |
39106-79-1 | 97% | 50g |
$865 | 2024-08-03 | |
| eNovation Chemicals LLC | D242142-100g |
Methyl 2-methoxy-4-nitrobenzoate |
39106-79-1 | 97% | 100g |
$1375 | 2024-08-03 | |
| abcr | AB481497-250 mg |
Methyl 2-methoxy-4-nitrobenzoate; . |
39106-79-1 | 250MG |
€89.30 | 2023-04-20 | ||
| abcr | AB481497-1 g |
Methyl 2-methoxy-4-nitrobenzoate; . |
39106-79-1 | 1g |
€131.10 | 2023-04-20 | ||
| abcr | AB481497-5 g |
Methyl 2-methoxy-4-nitrobenzoate; . |
39106-79-1 | 5g |
€299.40 | 2023-04-20 | ||
| Chemenu | CM154773-5g |
Methyl 2-methoxy-4-nitrobenzoate |
39106-79-1 | 95% | 5g |
$287 | 2023-01-09 | |
| Chemenu | CM154773-10g |
Methyl 2-methoxy-4-nitrobenzoate |
39106-79-1 | 95% | 10g |
$468 | 2023-01-09 | |
| Alichem | A015001630-250mg |
Methyl 2-methoxy-4-nitrobenzoate |
39106-79-1 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015001630-500mg |
Methyl 2-methoxy-4-nitrobenzoate |
39106-79-1 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A015001630-1g |
Methyl 2-methoxy-4-nitrobenzoate |
39106-79-1 | 97% | 1g |
$1534.70 | 2023-09-02 |
Methyl 2-methoxy-4-nitrobenzoate Suppliers
Methyl 2-methoxy-4-nitrobenzoate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Methyl 2-methoxy-4-nitrobenzoate
Methyl 2-methoxy-4-nitrobenzoate (CAS No. 39106-79-1): A Comprehensive Overview in Modern Chemical Research
Methyl 2-methoxy-4-nitrobenzoate (CAS No. 39106-79-1) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of Methyl 2-methoxy-4-nitrobenzoate consists of a benzoate ester group linked to a nitro-substituted aromatic ring, which is further modified by a methoxy group at the second position. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation.
The synthesis of Methyl 2-methoxy-4-nitrobenzoate involves a series of well-established organic reactions, including nitration and esterification. The nitration process introduces the nitro group at the para position relative to the methoxy group, enhancing the compound's reactivity. This synthetic route has been optimized to ensure high yield and purity, making it suitable for both laboratory-scale preparations and industrial applications.
In recent years, Methyl 2-methoxy-4-nitrobenzoate has been explored for its potential in pharmaceutical applications. The nitro group in its structure can be reduced to an amine, which is a common transformation in drug development. This property makes it a versatile intermediate for the synthesis of various bioactive molecules. Additionally, the methoxy group can participate in further functionalization, allowing for the creation of more complex derivatives with tailored properties.
One of the most promising areas of research involving Methyl 2-methoxy-4-nitrobenzoate is its role as a precursor in the development of novel therapeutic agents. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, suggesting their potential use in treating various diseases. For instance, modifications to the aromatic ring can lead to compounds with anti-inflammatory or anticancer properties. These findings highlight the importance of Methyl 2-methoxy-4-nitrobenzoate as a building block in medicinal chemistry.
The chemical reactivity of Methyl 2-methoxy-4-nitrobenzoate also makes it useful in material science applications. Its ability to undergo selective reactions allows for the creation of functional materials with specific properties. For example, it can be used to synthesize polymers or coatings that exhibit enhanced durability or biodegradability. These applications underscore the broad utility of this compound beyond traditional pharmaceuticals.
Recent advancements in computational chemistry have further expanded the understanding of Methyl 2-methoxy-4-nitrobenzoate. Molecular modeling studies have provided insights into its interaction with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting reaction outcomes and optimizing synthetic routes. Such integrative strategies are crucial for accelerating the discovery and development of new chemical entities.
The environmental impact of synthesizing and using Methyl 2-methoxy-4-nitrobenzoate is also a critical consideration. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. For instance, catalytic processes have been explored to improve reaction efficiency while lowering environmental footprint. These sustainable practices are essential for ensuring that chemical research remains viable in the long term.
In conclusion, Methyl 2-methoxy-4-nitrobenzoate (CAS No. 39106-79-1) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in modern chemical innovation.
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